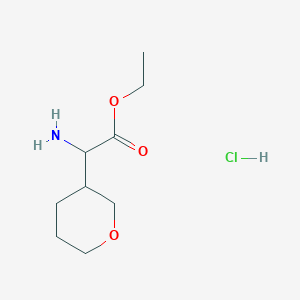

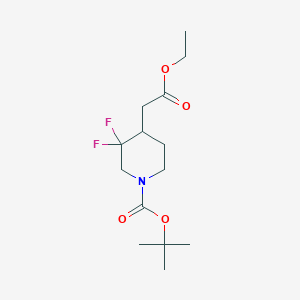

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate

Descripción general

Descripción

“Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate” is a chemical compound with the empirical formula C14H25NO4 . It has a molecular weight of 271.35 . This compound is often used in proteomics research .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (2.723 g, 0.01 mol) and hydrazine hydrate (0.02 mol) in absolute ethanol (50 ml) for 8 hours . The completion of the reaction was monitored by TLC .

Molecular Structure Analysis

The molecule of “this compound” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .

Chemical Reactions Analysis

“this compound” serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthetic Pathways and Molecular Structures : The chemical compound tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate, as part of its derivatives, undergoes various synthetic routes for its preparation and structural analysis. In a notable study, derivatives of N-Boc piperazine, including the ester and hydrazide derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, were synthesized and characterized by several spectroscopic methods including FT-IR, 1H & 13C NMR, and LCMS. The structures were further confirmed by X-ray diffraction analysis, which revealed the molecular shapes and crystal structures, facilitating a deeper understanding of their intermolecular interactions and packing in crystals. The antibacterial and antifungal activities of these compounds were also assessed, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Crystal and Molecular Structure Analysis : Another study focused on the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate. The compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P21/c. This research provided detailed information on bond lengths and angles, contributing to the understanding of the typical structural features of piperazine-carboxylate compounds (Mamat et al., 2012).

Stereoselective Synthesis

Piperidine Derivatives and Oxygen Heterocycles : Research has also delved into the stereoselective synthesis of piperidine derivatives, highlighting the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon further treatment, cyclized with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles, demonstrating the compound's utility in synthesizing stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).

Applications in Chemical Synthesis

Intermediate in Jak3 Inhibitor Synthesis : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, related to the subject compound by its structural motif, has been identified as a crucial intermediate in the synthesis of a novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis approach was proposed, showcasing the compound's significance in the pharmaceutical synthesis pipeline, which could parallel the importance of this compound in similar contexts (Xin-zhi, 2011).

Propiedades

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NO4/c1-5-20-11(18)8-10-6-7-17(9-14(10,15)16)12(19)21-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWNIWBPQUOTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1(F)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)

![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)

![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)